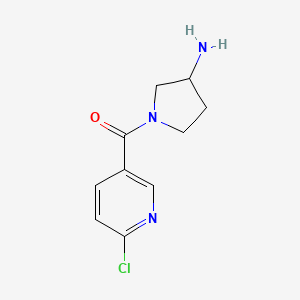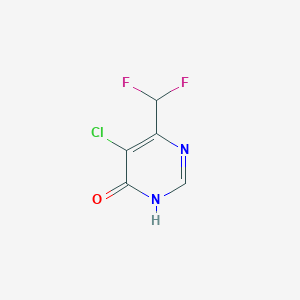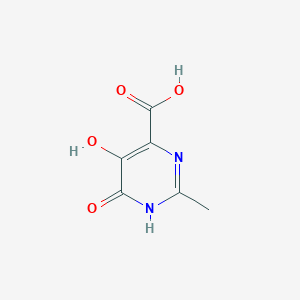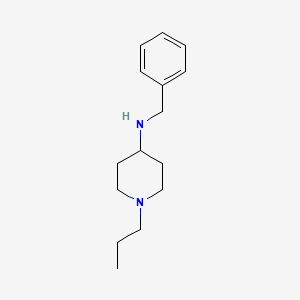![molecular formula C8H6ClN3O2 B1462188 4-Chlor-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-carbonsäure CAS No. 1069473-61-5](/img/structure/B1462188.png)
4-Chlor-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-carbonsäure
Übersicht
Beschreibung
“4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the empirical formula C7H6ClN3 . It is widely used as a pharmaceutical intermediate due to its unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular weight of “4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is 167.60 . The SMILES string representation of the molecule is Cn1ccc2c(Cl)ncnc12 .Chemical Reactions Analysis
“4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical and Chemical Properties Analysis
“4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .Wissenschaftliche Forschungsanwendungen
Synthese von Kinaseinhibitoren
Diese Verbindung findet Anwendung als pharmazeutisches Zwischenprodukt, insbesondere bei der Synthese von Kinaseinhibitoren . Kinaseinhibitoren sind eine Art von Verbindungen, die die Aktivität eines oder mehrerer Enzyme der Januskinase (JAK)-Familie hemmen . Dies stört den JAK-Signaltransduktor und den Aktivator des Transkriptionsproteins (STAT)-Signalweg, eine Kette von Interaktionen zwischen Proteinen in der Zelle, die an Zellteilung und -tod sowie an Tumorbildungsprozessen beteiligt sind .
Behandlung von Krebs
Derivate dieser Verbindung haben sich als potenzielle Antikrebsmittel gezeigt . Der JAK-STAT-Signalweg, in den diese Verbindung eingreifen kann, ist an Tumorbildungsprozessen beteiligt . Daher können Inhibitoren dieses Wegs, wie sie von dieser Verbindung abgeleitet sind, potenziell in der Krebsbehandlung eingesetzt werden .
Behandlung von entzündlichen Erkrankungen
JAK-Inhibitoren, die aus dieser Verbindung synthetisiert werden können, haben therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen . Dazu gehören Krankheiten wie rheumatoide Arthritis, Psoriasis, Myelofibrose, Polycythaemia vera und Dermatitis .
Antivirale Anwendungen
Neben ihren Antikrebs- und entzündungshemmenden Anwendungen haben Derivate dieser Verbindung auch Potenzial als antivirale Mittel gezeigt .
Behandlung von Hauterkrankungen
Die vielseitigen Anwendungen von 4-Chlor-7H-pyrrolo[2,3-d]pyrimidin in der medizinischen Chemie reichen von Antikrebsmitteln, die auf PDK1 abzielen, bis hin zu innovativen Therapien für entzündliche Hauterkrankungen .
Synthese von Tofacitinib
4-Chlor-7H-pyrrolo[2,3-d]pyrimidin ist ein Zwischenprodukt bei der Synthese des Bulk-Arzneimittels Tofacitinib . Tofacitinib wird häufig zur Behandlung von erwachsenen Patienten mit mittelschwerer bis schwerer rheumatoider Arthritis eingesetzt, die unzureichend oder intolerant auf Methotrexat reagieren .
Wirkmechanismus
Target of Action
The primary targets of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, affecting many aspects of cellular function, including cell signaling, metabolism, and division .
Mode of Action
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal phosphorylation process, leading to changes in the function of the target molecules .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . This pathway is involved in processes such as cell division, death, and tumor formation . Disruption of this pathway by the compound can lead to a variety of effects on the immune system .
Result of Action
The molecular and cellular effects of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid’s action are primarily related to its inhibitory effect on kinases . By inhibiting these enzymes, the compound disrupts normal cellular functions, which can lead to various outcomes depending on the specific kinases targeted and the context within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Zukünftige Richtungen
The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group , could be a potential future direction for the synthesis of “4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid”.
Biochemische Analyse
Biochemical Properties
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is Janus kinase (JAK), which is involved in the JAK-STAT signaling pathway. This pathway is essential for various cellular processes, including cell division, apoptosis, and immune responses. By inhibiting JAK, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can modulate these processes, making it a potential therapeutic agent for diseases such as cancer and autoimmune disorders .
Cellular Effects
The effects of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of the JAK-STAT pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, it can modulate immune cell function, potentially reducing inflammation and autoimmunity .
Molecular Mechanism
At the molecular level, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of JAK enzymes, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of STAT proteins, ultimately leading to changes in gene expression. The compound’s ability to inhibit JAK enzymes makes it a promising candidate for targeted therapies .
Dosage Effects in Animal Models
The effects of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits JAK activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by hepatic enzymes, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites within cells. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with JAK enzymes and other biomolecules. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-2-4(8(13)14)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCXKVHEWPXSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655011 | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069473-61-5 | |
| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462105.png)





![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)
![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)





![2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1462128.png)
